7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Medicinal chemistry Structure-activity relationship Drug design

7-(3-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 878431-51-7) is a fully synthetic purine-2,6-dione (xanthine) derivative with a molecular formula of C18H21ClN6O2 and a molecular weight of 388.8 g/mol. The compound is characterized by a 3-chlorobenzyl substituent at the N7 position, a methyl group at N3, and a 4-methylpiperazin-1-yl moiety at C8.

Molecular Formula C18H21ClN6O2
Molecular Weight 388.8 g/mol
CAS No. 878431-51-7
Cat. No. B4419618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS878431-51-7
Molecular FormulaC18H21ClN6O2
Molecular Weight388.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C
InChIInChI=1S/C18H21ClN6O2/c1-22-6-8-24(9-7-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-4-3-5-13(19)10-12/h3-5,10H,6-9,11H2,1-2H3,(H,21,26,27)
InChIKeyUBZMPTQAQRMENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6-dione (CAS 878431-51-7): Procurement-Relevant Structural and Physicochemical Profile


7-(3-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 878431-51-7) is a fully synthetic purine-2,6-dione (xanthine) derivative with a molecular formula of C18H21ClN6O2 and a molecular weight of 388.8 g/mol [1]. The compound is characterized by a 3-chlorobenzyl substituent at the N7 position, a methyl group at N3, and a 4-methylpiperazin-1-yl moiety at C8. Its computed XLogP3-AA value is 1.9, indicating moderate lipophilicity [1]. The compound is cataloged under PubChem CID 4897475 and the DSSTox Substance ID DTXSID301118536 [1][2].

Why 7-(3-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6-dione Cannot Be Interchanged with Positional Isomers or Analogous Purine-2,6-diones


Within the purine-2,6-dione chemotype, the position of the chlorine atom on the N7 benzyl substituent is a critical determinant of molecular recognition, target engagement, and selectivity. The 3-chlorobenzyl isomer (CAS 878431-51-7) presents a distinct electrostatic potential surface and steric profile compared to the 4-chlorobenzyl analog (7-(4-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6-dione), which has the identical molecular formula and molecular weight. In related adenosine A1 and A3 receptor ligand series, meta- versus para-substitution on the benzyl ring has been shown to alter receptor subtype selectivity and binding kinetics [1]. The 8-(4-methylpiperazin-1-yl) moiety further distinguishes this compound from analogs bearing morpholinomethyl or other C8 substituents, which can exhibit divergent pharmacokinetic and pharmacodynamic profiles [2]. Generic substitution without confirmatory bioequivalence testing risks selecting a compound with a materially different target interaction fingerprint.

Quantitative Differentiation Evidence for 7-(3-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6-dione Versus Closest Analogs


Chlorine Positional Isomerism: 3-Cl vs. 4-Cl Substituent Impact on Lipophilicity and Predicted Membrane Permeability

The target compound bears a 3-chlorobenzyl substituent at N7, whereas the directly comparable analog, 7-(4-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, bears a 4-chlorobenzyl group. While both share the identical molecular formula (C18H21ClN6O2) and molecular weight (388.86 g/mol), the para-substituted analog exhibits altered electronic distribution across the benzyl ring, which can affect pi-stacking interactions with aromatic residues in target binding pockets. Computed XLogP3-AA for the target compound is 1.9 [1]. The para-substituted isomer, although not explicitly reported in the same assay system, is expected to possess a similar XLogP value, but with a different dipole moment vector due to the chlorine position, which can influence binding pose and residence time at adenosine and related purinergic receptors. This is a class-level inference drawn from well-established medicinal chemistry principles regarding positional isomerism in GPCR ligand series [2].

Medicinal chemistry Structure-activity relationship Drug design

C8 Substituent Differentiation: 4-Methylpiperazin-1-yl vs. Morpholinomethyl Pharmacophore Comparison

The target compound incorporates an 8-(4-methylpiperazin-1-yl) substituent, a privileged fragment in kinase and GPCR inhibitor design, which provides a basic tertiary amine capable of forming salt bridges with aspartate or glutamate residues in target proteins. In contrast, the analog 7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione bears a morpholinomethyl group at C8, which replaces the piperazine with an ether-containing morpholine ring lacking the basic N-methyl tertiary amine. This structural difference alters both pKa and hydrogen-bonding capacity at the C8 position. In adenosine receptor ligand series, C8 basic amine substituents have been shown to confer A1 receptor selectivity, whereas neutral C8 substituents favor A2A or A2B binding [1]. The methylpiperazine group in the target compound is a stronger hydrogen bond acceptor (5 total H-bond acceptors) compared to the morpholinomethyl analog, which may influence binding kinetics. This is class-level inference supported by SAR data from structurally related purine-2,6-dione adenosine receptor ligands [2].

Kinase inhibitor GPCR ligand design Pharmacophore modeling

N7 Benzyl Substitution Pattern: 3-Chlorobenzyl vs. 2-Fluorophenylmethyl and 2,4-Dichlorobenzyl Analogs

The target compound features a 3-chlorobenzyl group at N7. Closely related analogs include 7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione (2-fluoro analog) and 7-(2,4-dichlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (2,4-dichloro analog). The 3-chloro substitution pattern places the halogen at the meta position relative to the methylene linker, which optimizes the vector of the C-Cl bond for potential halogen bonding interactions with backbone carbonyl oxygens in target proteins. The 2-fluoro analog, with fluorine at the ortho position, has a smaller atomic radius (van der Waals radius F = 1.47 Å vs. Cl = 1.75 Å) and distinct electronegativity, altering halogen bond strength and geometry. In published adenosine A1 receptor SAR studies, meta-chlorobenzyl substituents on related purine scaffolds yielded Ki values in the low nanomolar range, whereas ortho-substituted analogs frequently exhibited reduced affinity due to steric clash [1]. This constitutes class-level inference derived from purine and xanthine adenosine receptor ligand SAR literature [2].

Halogen bonding Ligand-receptor interaction Selectivity profiling

Purine Nucleoside Phosphorylase (PNP) Inhibitory Activity: Target Compound vs. Class Baseline

The target compound has been evaluated for inhibition of purine nucleoside phosphorylase (PNP) in a human erythrocyte lysate assay. In the ChEMBL database (CHEMBL766705), the compound demonstrated measurable PNP inhibitory activity [1]. PNP inhibition is relevant for T-cell-dependent immunomodulation and has been explored clinically with compounds such as forodesine. While direct comparator data for the 4-chlorobenzyl isomer in the same assay are not available in the public domain, the PNP inhibition data provide a benchmark activity level for the target compound. The 8-(4-methylpiperazin-1-yl) substituent and the 3-chlorobenzyl group collectively determine the binding pose within the PNP active site, which is known to accommodate purine analogs with N7 benzyl substituents. This is cross-study comparable evidence pending additional comparator data.

Enzyme inhibition Purine nucleoside phosphorylase Immunomodulation

N3 Methylation Pattern: 3-Methyl-8-(4-methylpiperazin-1-yl) Core vs. 1,3-Dimethyl Xanthine Derivatives

The target compound contains a single N3-methyl group on the xanthine core, whereas a commonly encountered class analog is 7-(4-chlorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 476479-86-4), which bears methyl groups at both N1 and N3 positions [1]. The N1 methylation status directly influences the tautomeric equilibrium and hydrogen-bond donor/acceptor pattern of the purine-2,6-dione ring. In adenosine receptor antagonist series, N1-unsubstituted xanthines can exhibit altered A1/A2A selectivity ratios compared to 1,3-dimethyl counterparts. The target compound retains one free NH (at N1), which can act as a hydrogen bond donor (validated by PubChem computed property: Hydrogen Bond Donor Count = 1) [2]. This creates a differentiated interaction capacity with conserved asparagine residues in the orthosteric binding pocket of adenosine receptors. This is class-level inference based on well-characterized caffeine and theophylline SAR.

Xanthine scaffold Methylation pattern Receptor subtype selectivity

Overall Differential Evidence Strength Assessment and Procurement Caveat

A systematic literature and database search for CAS 878431-51-7 reveals a notable absence of published, peer-reviewed head-to-head comparative bioactivity data (Ki, IC50, EC50, selectivity panels, or in vivo PK) against its closest positional isomers or scaffold analogs. The compound appears primarily in chemical vendor catalogs and screening libraries (e.g., Vitas-M Lab STK578936) rather than in medicinal chemistry optimization studies [1]. Consequently, the differentiation evidence presented above relies predominantly on class-level inference drawn from structurally related purine-2,6-dione adenosine receptor ligands, where meta-substituted benzyl groups, C8 basic amines, and N1-unsubstituted cores have established SAR trends. Prospective buyers should be aware that the actual differential activity of this compound relative to its 4-chloro, 2-fluoro, or 1,3-dimethyl analogs has not been empirically validated in public-domain studies. Confirmatory head-to-head testing in the end-user's assay system is strongly recommended before large-scale procurement.

Evidence quality Data availability Procurement risk assessment

Defined Application Scenarios for 7-(3-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6-dione Based on Available Evidence


Adenosine A1 or A3 Receptor Ligand Screening with Meta-Chlorobenzyl Pharmacophore Requirement

For laboratories conducting adenosine receptor subtype profiling, the 3-chlorobenzyl substituent on this compound provides a defined meta-substituted benzyl pharmacophore. The 8-(4-methylpiperazin-1-yl) group offers a basic amine handle for potential salt bridge interactions within the orthosteric or allosteric binding site. Based on class-level SAR from purine-2,6-dione adenosine receptor ligands, the N1-unsubstituted (N1-H) core may favor A1 or A3 engagement over A2A, though this must be experimentally confirmed [1]. Researchers should include the 4-chlorobenzyl isomer as a comparator to establish positional selectivity in their assay system.

Purine Nucleoside Phosphorylase (PNP) Inhibition Studies

The compound has been screened for PNP inhibition in human erythrocyte lysate and reported as active (ChEMBL CHEMBL766705) [1]. This supports its use as a starting point for PNP inhibitor SAR campaigns, particularly for immunomodulation research programs. The 3-chlorobenzyl moiety may occupy the hydrophobic pocket adjacent to the purine binding site. For PNP-focused procurement, confirmatory IC50 determination and comparison with forodesine or immucillin-H baseline inhibitors are recommended.

Kinase Inhibitor Fragment-Based or Scaffold-Hopping Libraries

The 8-(4-methylpiperazin-1-yl)-purine-2,6-dione scaffold is a recognized kinase inhibitor hinge-binding motif. The 3-chlorobenzyl group extends into the solvent-exposed or hydrophobic back pocket depending on the kinase. This compound can serve as a core scaffold for library enumeration, with the chlorine atom providing a synthetic handle for further derivatization via cross-coupling reactions [1]. The compound's moderate lipophilicity (XLogP = 1.9) falls within the desirable range for lead-like compounds, supporting its use in fragment- or lead-oriented screening collections.

Analytical Reference Standard for Positional Isomer Identification

Given the commercial availability of multiple chlorobenzyl positional isomers, CAS 878431-51-7 can serve as a reference standard for analytical method development (HPLC, LC-MS, NMR) to distinguish 3-chlorobenzyl from 4-chlorobenzyl, 2-chlorobenzyl, and 2,4-dichlorobenzyl congeners in reaction mixtures or stability samples. The unique chromatographic retention time, mass spectral fragmentation pattern, and 1H-NMR aromatic proton coupling pattern of the meta-substituted benzyl group provide unambiguous identification [1][2].

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